N-[2-chloro-5-methoxy-4-(piperidin-1-ylcarbonyl)phenyl]acetamide
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Overview
Description
N-[2-chloro-5-methoxy-4-(piperidine-1-carbonyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro, methoxy, and piperidine group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-methoxy-4-(piperidine-1-carbonyl)phenyl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-methoxybenzoic acid and piperidine.
Formation of Intermediate: The carboxylic acid group of 2-chloro-5-methoxybenzoic acid is converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Amide Formation: The acyl chloride intermediate is then reacted with piperidine to form the corresponding amide.
Acetylation: Finally, the amide is acetylated using acetic anhydride to yield N-[2-chloro-5-methoxy-4-(piperidine-1-carbonyl)phenyl]acetamide.
Industrial Production Methods
In an industrial setting, the production of N-[2-chloro-5-methoxy-4-(piperidine-1-carbonyl)phenyl]acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-methoxy-4-(piperidine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[2-chloro-5-methoxy-4-(piperidine-1-carbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-methoxy-4-(piperidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-methoxyphenyl]acetamide: Lacks the piperidine group, resulting in different chemical and biological properties.
N-[2-chloro-4-(piperidine-1-carbonyl)phenyl]acetamide:
N-[2-chloro-5-methoxy-4-(morpholine-1-carbonyl)phenyl]acetamide: Contains a morpholine group instead of piperidine, leading to different interactions and effects.
Uniqueness
N-[2-chloro-5-methoxy-4-(piperidine-1-carbonyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the piperidine group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19ClN2O3 |
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Molecular Weight |
310.77 g/mol |
IUPAC Name |
N-[2-chloro-5-methoxy-4-(piperidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C15H19ClN2O3/c1-10(19)17-13-9-14(21-2)11(8-12(13)16)15(20)18-6-4-3-5-7-18/h8-9H,3-7H2,1-2H3,(H,17,19) |
InChI Key |
XNVUJSLMGVRROU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)N2CCCCC2)Cl |
Origin of Product |
United States |
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